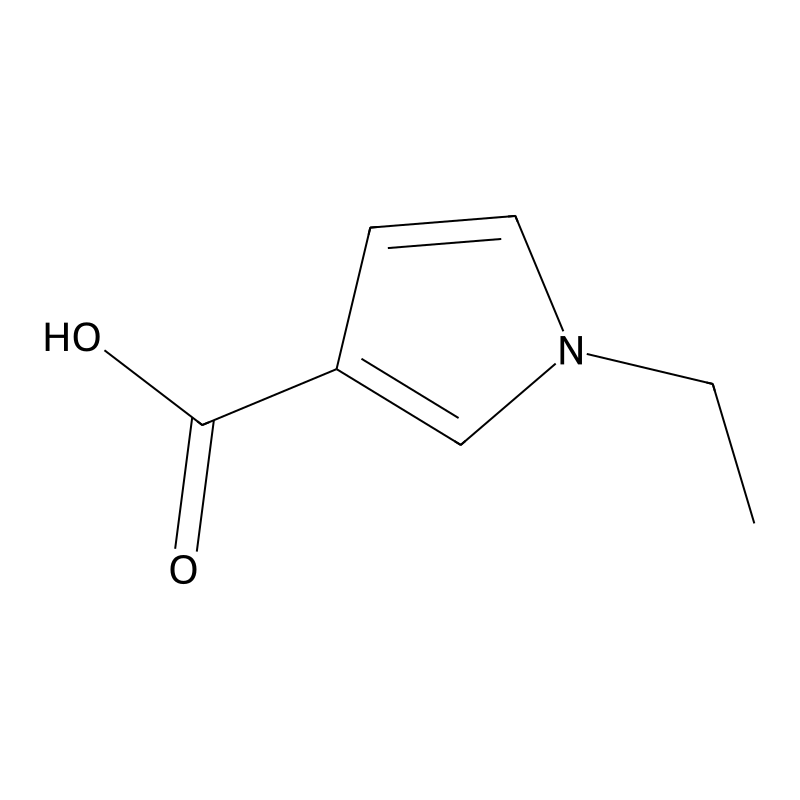

1-Ethyl-1H-pyrrole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications as a Building Block:

1-Ethyl-1H-pyrrole-3-carboxylic acid is an organic compound containing a five-membered nitrogen-heterocyclic ring (pyrrole) and a carboxylic acid group. It serves as a valuable building block in organic synthesis due to its functional groups and reactivity. Studies have explored its application in synthesizing various complex molecules, including pharmaceuticals, natural products, and functional materials. For instance, researchers have utilized 1-Ethyl-1H-pyrrole-3-carboxylic acid in the synthesis of bioactive pyrrole derivatives with potential anticonvulsant and antitumor properties [].

Precursor for Pharmaceuticals and Drug Discovery:

The presence of the carboxylic acid group allows for further chemical modifications, making 1-Ethyl-1H-pyrrole-3-carboxylic acid a versatile precursor for potential drug candidates. Research efforts are underway to explore its potential in medicinal chemistry. Scientists have investigated its derivatives as modulators of various biological processes, including enzyme inhibition and receptor binding [, ].

Studies in Material Science:

The unique properties of 1-Ethyl-1H-pyrrole-3-carboxylic acid have also attracted interest in material science research. Studies have explored its potential applications in the development of functional materials with diverse properties. For example, researchers have investigated its use in the synthesis of polymers with potential applications in organic electronics and photovoltaics [].

1-Ethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C₇H₉NO₂ and a CAS number of 1245534-90-0. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the ethyl group and the carboxylic acid functional group contributes to its unique chemical properties. The compound is characterized by its moderate solubility in water and various organic solvents, making it versatile for different applications in organic synthesis and medicinal chemistry .

- Esterification: Reacting with alcohols can yield esters, which are useful in various applications.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of ethyl pyrrole derivatives.

- Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, particularly with amines or alcohols, forming amides or esters respectively.

These reactions highlight the compound's potential as a building block in organic synthesis and drug development .

The biological activity of 1-ethyl-1H-pyrrole-3-carboxylic acid has been explored in various studies. Preliminary research indicates potential anti-inflammatory and antimicrobial properties. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets, though more detailed studies are necessary to elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 1-ethyl-1H-pyrrole-3-carboxylic acid:

- Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with an appropriate amine followed by cyclization to form the pyrrole ring.

- Carboxylation: Another approach may involve the carboxylation of an ethyl-substituted pyrrole derivative using carbon dioxide under specific conditions.

- Direct Functionalization: Functionalization of commercially available pyrrole derivatives through selective reactions can also yield this compound.

These methods provide various pathways for obtaining 1-ethyl-1H-pyrrole-3-carboxylic acid, depending on available starting materials and desired purity levels .

1-Ethyl-1H-pyrrole-3-carboxylic acid has several applications:

- Pharmaceuticals: Its derivatives may serve as precursors for drugs due to their biological activity.

- Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

- Material Science: As a building block in synthesizing polymers or other materials with unique properties.

The versatility of this compound makes it an attractive candidate for further research and development in various fields .

Several compounds share structural characteristics with 1-ethyl-1H-pyrrole-3-carboxylic acid. Here are some similar compounds along with a brief comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 1H-pyrrole-3-carboxylate | Similar pyrrole structure; ester instead of acid | More lipophilic; potential for different reactivity |

| 2-Methyl-1H-pyrrole | Methyl substitution on the pyrrole ring | Altered electronic properties affecting reactivity |

| 5-Methylpyrrole | Methyl at position 5 of the pyrrole | Different biological activity profile |

These compounds illustrate the diversity within the pyrrole family while highlighting the unique features of 1-ethyl-1H-pyrrole-3-carboxylic acid that may influence its applications and interactions in biological systems .

Classical Synthetic Approaches

The Hantzsch pyrrole synthesis remains a foundational method for constructing 1-ethyl-1H-pyrrole-3-carboxylic acid. This one-pot condensation involves a β-dicarbonyl compound (e.g., ethyl acetoacetate), a primary amine (e.g., ethylamine), and an α-halo ketone (e.g., 2-bromoacetophenone). The reaction proceeds via sequential enamine formation, alkylation, and cyclodehydration to yield the pyrrole core. For instance, ethyl 3-oxobutanoate reacts with ethylamine and α-bromoacetone under reflux in ethanol to form the ethyl-substituted pyrrole intermediate, which is subsequently hydrolyzed to the carboxylic acid.

The Paal–Knorr synthesis offers an alternative route using 1,4-diketones and primary amines. While traditionally used for simpler pyrroles, modifications involving diketones with ester substituents enable the introduction of the carboxylic acid group at the 3-position. For example, 1,4-diketones derived from ethyl glyoxylate and acetylacetone cyclize with ethylamine in acidic conditions to generate the target compound. However, this method requires precise control of stoichiometry to avoid over-alkylation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A optimized Hantzsch protocol employs ZnO nanoparticles as catalysts, reducing reaction times from hours to minutes while improving yields to 85–90%. Continuous stirring reactors with temperature gradients (80–120°C) ensure homogeneous mixing of reagents like ethyl acetoacetate, ethylamine hydrochloride, and 2-bromoethyl acetate. Solvent recovery systems capture ethanol for reuse, minimizing waste.

Table 1: Industrial Production Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | ZnO nanoparticles |

| Temperature | 100–120°C |

| Pressure | Atmospheric |

| Yield | 85–90% |

| Solvent Recovery | 95% ethanol recycled |

β-Keto Weinreb amides serve as advanced intermediates in large-scale synthesis. These amides react efficiently with α-halo ketones in the presence of ethylamine, bypassing side reactions common with traditional β-dicarbonyl compounds.

Sustainable Chemoenzymatic Synthesis

Biocatalytic methods using ω-transaminases (ATAs) provide an eco-friendly alternative. ATA-113 catalyzes the amination of α-diketones to α-amino ketones, which cyclize spontaneously to pyrroles. For 1-ethyl-1H-pyrrole-3-carboxylic acid, ethyl levulinate diketone undergoes transamination with alanine as the amine donor, followed by oxidative dimerization and hydrolysis. This method operates at ambient temperatures (25–37°C) and pH 7–8, eliminating the need for corrosive acids or bases.

Continuous Flow Chemistry Applications

Microreactor technology enables the synthesis of 1-ethyl-1H-pyrrole-3-carboxylic acid in a single continuous process. tert-Butyl acetoacetate, ethylamine, and 2-bromopropionaldehyde are pumped through a heated (200°C) stainless-steel reactor at a residence time of 8 minutes. The HBr byproduct generated during the Hantzsch step hydrolyzes the tert-butyl ester in situ, directly yielding the carboxylic acid without additional steps. This approach achieves 92% conversion efficiency and reduces purification demands.

Regioselective Functionalization Strategies

Regioselectivity in pyrrole synthesis is governed by the steric and electronic properties of intermediates. Introducing electron-withdrawing groups (e.g., esters) at the 3-position directs electrophilic substitution to the 4- and 5-positions. For example, ethyl 1H-pyrrole-3-carboxylate undergoes Friedel–Crafts acylation selectively at the 5-position due to the ester’s meta-directing effect. Protecting group strategies, such as silylation of the pyrrole nitrogen, further enhance regiocontrol during alkylation or halogenation.

The decarboxylation of 1-Ethyl-1H-pyrrole-3-carboxylic acid follows mechanistic pathways that are fundamentally similar to those established for related pyrrole carboxylic acid derivatives, particularly pyrrole-2-carboxylic acid [1]. The process involves the elimination of carbon dioxide from the carboxyl group, resulting in the formation of 1-ethylpyrrole as the primary organic product.

Hydrolytic Decarboxylation Mechanism

Research on pyrrole carboxylic acid decarboxylation has revealed that the reaction proceeds through a hydrolytic mechanism rather than a simple thermal decomposition [1]. The process begins with the addition of water to the carboxyl group, followed by protonation of the leaving group and formation of protonated carbonic acid as an intermediate [1] [2]. This mechanism avoids the formation of highly energetic protonated carbon dioxide species, which would be thermodynamically unfavorable [1].

The hydrolytic pathway involves initial nucleophilic attack of water at the carbonyl carbon of the carboxylic acid group [2]. Computational studies using cluster-continuum model calculations have demonstrated that the initial hydration step represents the rate-determining step for the overall decarboxylation process [2]. The calculated activation Gibbs energies for oxygen-protonated species fall within the range of 83.3 to 123.0 kilojoules per mole, showing excellent agreement with experimental values of 91.6 to 101.3 kilojoules per mole [2].

Kinetic Parameters and Isotope Effects

Detailed kinetic studies of pyrrole-2-carboxylic acid decarboxylation provide fundamental insights applicable to 1-Ethyl-1H-pyrrole-3-carboxylic acid behavior [1]. The carbon-12/carbon-13 kinetic isotope effects vary significantly with reaction conditions, ranging from 1.010 ± 0.001 at H₀ = -0.01 to 1.043 ± 0.001 at H₀ = -2.6 [1]. These values indicate substantial mechanistic changes depending on the acidity of the reaction medium [1].

Solvent kinetic isotope effects also demonstrate pH-dependent behavior, with kH₂O/kD₂O ratios of 2 at H₀ = 0.9 decreasing to 1 at H₀ = -2.9 [1]. The activation parameters for the decarboxylation process include an enthalpy of activation of 23.5 kilocalories per mole and an entropy of activation of 5.5 calories per degree per mole at H₀ = -2.9 [1].

Alternative Decarboxylation Pathways

Density functional theory investigations have identified multiple potential pathways for pyrrole carboxylic acid decarboxylation [3]. Direct decarboxylation mechanisms require significantly higher activation energies, with calculations showing potential energy barriers of 33.99 kilocalories per mole for carbon-carbon bond rupture [3]. Water-assisted pathways demonstrate substantially lower energy requirements, with the assistance of hydronium ion reducing the activation barrier to 9.77 kilocalories per mole for the bond cleavage step [3].

The mechanism selection depends on several factors including the nature of the potential carbanion intermediate, the acidity of the reaction medium, and the availability of water molecules [1] [3]. Under highly acidic conditions, oxygen-protonated pathways dominate the reaction, while carbon-protonated mechanisms become more significant under milder conditions [2].

Esterification and Amidation Reactions

The carboxylic acid functionality of 1-Ethyl-1H-pyrrole-3-carboxylic acid undergoes various esterification and amidation reactions, providing access to diverse derivatives with modified physicochemical properties and biological activities.

Fischer Esterification

Fischer esterification represents the most fundamental approach for converting 1-Ethyl-1H-pyrrole-3-carboxylic acid to its corresponding esters [4] [5]. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid [4] [6]. The reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, water elimination, and final deprotonation [6] [7].

The Fischer esterification is an equilibrium process that requires careful optimization to achieve high yields [5] [6]. The equilibrium can be driven toward ester formation through the use of excess alcohol or by continuous removal of water formed during the reaction [6] [7]. Typical reaction conditions involve temperatures ranging from 60 to 120 degrees Celsius with reaction times of 4 to 24 hours [5]. Yields generally range from 70 to 95 percent depending on the specific alcohol and reaction conditions employed [5].

Steglich Esterification

The Steglich esterification methodology provides an alternative approach for ester formation under milder conditions [8]. This method employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [8]. The reaction proceeds through formation of an O-acylisourea intermediate, which then reacts with the alcohol in the presence of the pyridine catalyst [8].

Recent developments in Steglich-type esterifications have focused on improving the sustainability and safety profile of the transformation [8]. High-throughput screening studies have identified optimal solvent-reagent combinations that avoid hazardous solvents such as dichloromethane and N,N-dimethylformamide [8]. The use of Mukaiyama reagents with alternative solvents has been shown to provide yields of 80 to 95 percent under mild conditions [8].

Amidation Reactions

The conversion of 1-Ethyl-1H-pyrrole-3-carboxylic acid to amide derivatives can be accomplished through various coupling methodologies [9] [10]. Patent literature describes efficient processes for the amidation of pyrrole carboxylate compounds using standard peptide coupling reagents [9]. The reaction typically involves activation of the carboxylic acid using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole, followed by treatment with the desired amine [10].

Continuous flow synthesis methods have been developed for the preparation of pyrrole-3-carboxamides directly from starting materials [10]. These protocols utilize the hydrogen bromide generated during the initial pyrrole formation to effect in situ hydrolysis of tert-butyl esters, providing the corresponding carboxylic acids in a single microreactor [10]. Subsequent amidation can be performed by combining the carboxylic acid stream with coupling reagents and amines, typically requiring overnight stirring at room temperature to achieve conversions of 60 to 85 percent [10].

Specialized Esterification Conditions

Alternative esterification approaches have been developed for specific applications [11] [12]. Direct esterification without anhydride intermediates can be achieved at elevated temperatures of 180 degrees Celsius, particularly when hydroxyl or keto groups are present in the alpha position of the carboxylic acid [12] [13]. These thermal conditions strongly favor esterification at pH values below 2, while almost no ester formation occurs at pH values above 5 to 6 [12] [13].

Bismuth compounds have emerged as effective catalysts for esterification reactions [11]. Bismuth triflate-catalyzed esterifications can achieve full conversion under mild conditions, with the added benefit of reduced ether formation compared to traditional acid catalysts [11]. The presence of hindered bases such as 2,6-di-tert-butyl-4-methylpyridine can further improve selectivity by minimizing side reactions [11].

Reductive and Oxidative Functionalization

The functional group transformations of 1-Ethyl-1H-pyrrole-3-carboxylic acid through reduction and oxidation reactions provide access to a range of derivatives with modified oxidation states and functional group patterns.

Carboxylic Acid Reduction

Lithium aluminum hydride represents the most widely used reagent for the reduction of carboxylic acids to primary alcohols [14] [15]. This powerful reducing agent can completely reduce 1-Ethyl-1H-pyrrole-3-carboxylic acid to the corresponding 1-ethyl-3-pyrrolemethanol [14] [16]. The reaction typically requires anhydrous conditions using ether or tetrahydrofuran as solvents, with temperatures ranging from 0 degrees Celsius to reflux conditions [14] [15].

The mechanism of lithium aluminum hydride reduction involves irreversible addition of hydride to the electrophilic carbonyl carbon [15]. Coordinative bonding of the carbonyl oxygen to the Lewis acidic aluminum center enhances the electrophilic character of the carbon atom [15]. When carboxylic acids are reduced, one equivalent of hydride reacts with the acidic oxygen-hydrogen bond to generate hydrogen gas, while the remaining hydrides effect the reduction to the alcohol oxidation state [15].

Borane Reduction

Borane represents an alternative reducing agent with high selectivity for carboxylic acid reduction [17]. This reagent offers several advantages including mild reaction conditions, high selectivity, and the ability to reduce acids in the presence of other functional groups that might interfere with lithium aluminum hydride [17]. The mechanism involves formation of an acyloxyborane intermediate, which undergoes rapid transformation to a borate ester of the primary alcohol [17].

Borane reductions typically proceed at room temperature in tetrahydrofuran solution [17]. The high selectivity of borane allows for the reduction of carboxylic acids in the presence of ketones, alkyl iodides, and other potentially reactive functionality [17]. Yields are generally very high, often exceeding 90 percent, making this method particularly attractive for complex molecules containing multiple functional groups [17].

Partial Reduction of Pyrrole Systems

Specialized reduction methods have been developed for the partial reduction of pyrrole rings while preserving certain functional groups [18]. N-Boc protected pyrroles can undergo stereoselective reduction to disubstituted pyrrolines with excellent diastereoselectivities [18]. These methods have been applied to the synthesis of natural products and provide access to reduced pyrrole derivatives that maintain the carboxylic acid functionality [18].

Reductive aldol reactions can be performed on substituted N-Boc pyrroles, providing anti-selective aldol products in good yields [18]. The methodology involves the use of aldehydes under reductive conditions, with the pyrrole system serving as an enolate equivalent [18]. This approach has been successfully applied in the synthesis of complex natural products including omuralide [18].

Oxidative Transformations

Oxidative functionalization of the pyrrole ring system can be achieved using various oxidizing agents [20]. Potassium permanganate in acidic medium can effect oxidation of the pyrrole ring, potentially leading to ring-opened products or more highly oxidized pyrrole derivatives . The permanganate-periodate reagent system has been extensively studied for the oxidation of various organic compounds [20].

Studies on permanganate-periodate oxidation have demonstrated that this reagent system can effect cleavage of carbon-carbon bonds in certain organic molecules [20]. The oxidation typically proceeds through manganese(IV) intermediates, avoiding autocatalyzed reactions that might occur with lower oxidation state manganese species [20]. The reaction conditions are generally mild, proceeding at room temperature in aqueous solution [20].

Cross-Coupling and Cyclization Pathways

The pyrrole ring system of 1-Ethyl-1H-pyrrole-3-carboxylic acid can participate in various cross-coupling reactions and cyclization processes that enable the construction of more complex heterocyclic architectures and biaryl systems.

Suzuki Cross-Coupling Reactions

Suzuki coupling methodology has been successfully applied to pyrrole-2-carboxylate systems, providing access to 5-aryl substituted derivatives [21]. The synthetic approach involves initial catalytic borylation of the pyrrole substrate followed by cross-coupling with aryl bromides without requiring pyrrole nitrogen protection and deprotection steps [21]. This methodology demonstrates broad functional group tolerance and can accommodate electron-rich and electron-deficient aryl bromides [21].

The borylation-Suzuki coupling sequence typically employs iridium catalysis for the initial borylation step, followed by palladium-catalyzed cross-coupling [21]. Reaction conditions generally involve temperatures of 80 to 120 degrees Celsius with potassium carbonate as base [21]. Yields for the two-step process range from 75 to 90 percent across a variety of substrates [21]. The methodology is particularly valuable for accessing substituted pyrroles that would be difficult to prepare through direct arylation approaches [21].

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling reactions provide an alternative approach for the functionalization of pyrrole carboxylic acids [22] [23]. These transformations involve the palladium-catalyzed coupling of carboxylic acids with aryl halides, with concomitant loss of carbon dioxide [22]. The methodology represents a greener alternative to traditional cross-coupling approaches as it avoids the need for organometallic reagents [23].

Continuous flow methodologies have been developed to improve the efficiency and scalability of decarboxylative cross-coupling reactions [23]. These approaches enable regioselective arylation of pyrroles through the use of carboxylic acid functional groups as directing elements [23]. The flow chemistry techniques offer advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [23].

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium(II)-catalyzed enantioselective carbon-hydrogen activation reactions have been developed for the cross-coupling of carboxylic acids with organoboron reagents [24]. These transformations employ mono-protected amino acid ligands or mono-protected aminoethyl amine ligands to achieve enantioselective functionalization [24]. The methodology provides access to chiral carboxylic acids containing tertiary and quaternary stereocenters [24].

The carbon-hydrogen activation approach typically operates at temperatures of 80 to 100 degrees Celsius with yields ranging from 70 to 90 percent [24]. The methodology demonstrates broad substrate scope, accommodating both aryl and vinyl boron reagents as coupling partners [24]. The carboxylic acid products can be further functionalized without loss of optical activity, making this approach particularly valuable for synthetic applications [24].

Cyclization Reactions

Intramolecular cyclization reactions provide access to fused ring systems incorporating the pyrrole carboxylic acid framework [25] [26]. N-alkyne-substituted pyrrole esters can undergo both nucleophilic and electrophilic cyclization reactions to generate pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone derivatives [25]. The cyclization mode depends on the electronic nature of the alkyne substituents and the specific reaction conditions employed [25].

Nazarov cyclization reactions have been developed for the construction of cyclopenta[b]pyrrole systems [26]. These transformations involve the reaction of alpha-substituted unsaturated carboxylic acids with N-tosylpyrroles in the presence of trifluoroacetic anhydride [26]. The reaction proceeds through alpha-acylation of the pyrrole followed by electrocyclization to provide yields of 50 to 80 percent [26]. The presence of an alpha-substituent in the unsaturated acid appears to be mandatory for successful cyclization [26].

Table 1: Kinetic and Thermodynamic Parameters for Pyrrole Carboxylic Acid Reactions

| Reaction Type | Temperature (°C) | Activation Energy (kcal/mol) | Kinetic Isotope Effect | Solvent KIE (kH₂O/kD₂O) | Entropy Change (cal/deg·mol) |

|---|---|---|---|---|---|

| Decarboxylation (hydrolytic) | 20-70 | 23.5 | 1.010-1.043 | 1-2 | 5.5 |

| Direct decarboxylation | High temperature | 33.99 | Not available | Not available | Not available |

| Nazarov cyclization | Room temperature | Not available | Not available | Not available | Not available |

Table 2: Esterification and Amidation Reaction Conditions

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄/TsOH | 60-120 | 4-24 h | 70-95 |

| Steglich Esterification | DCC/DMAP | Room temperature | 2-12 h | 80-95 |

| Direct Esterification | Thermal | 180 | 5-45 min | 60-92 |

| Amidation | EDC/HOBt/DIPEA | Room temperature-75 | 8-24 h | 70-90 |

Table 3: Cross-Coupling and Cyclization Reaction Conditions

| Reaction Type | Catalyst System | Temperature (°C) | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Suzuki coupling | Pd catalyst + ligand | 80-120 | 70-95 | Broad functional group tolerance |

| Decarboxylative cross-coupling | Pd catalyst | 100-150 | 60-85 | Carboxylic acids/esters |

| Carbon-hydrogen activation | Pd(II) + MPAA ligands | 80-100 | 70-90 | Enantioselective applications |

| Nazarov cyclization | Trifluoroacetic anhydride | Room temperature | 50-80 | Alpha-substituted acids required |